molecular formula C20H19N3O3S B2445296 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline CAS No. 1706208-80-1

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2445296
CAS No.: 1706208-80-1
M. Wt: 381.45
InChI Key: FDXLWSLVVCPTOR-UHFFFAOYSA-N
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Description

6-[4-(Benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a synthetic small molecule featuring a quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is formed by coupling a quinoxaline carboxylic acid with a 4-(benzenesulfonyl)piperidine unit. The quinoxaline core, a nitrogen-rich heterocycle, is isosteric with quinazoline and other naphthyridines, and its planar, polyaromatic structure enables it to interact with various biological targets, such as viral proteins and enzymes . Quinoxaline derivatives are extensively investigated for their potential as potent antiviral agents, particularly against respiratory pathogens. Research indicates certain derivatives can bind with high affinity to key viral proteins, including the main protease (Mpro) of SARS-CoV-2, suggesting a potential mechanism to curb viral replication . Other derivatives have been evaluated as inhibitors of the NS1 protein in influenza and the nucleocapsid protein in SARS-related coronaviruses . Beyond virology, the quinoxaline pharmacophore is a promising scaffold in oncology and antibiotic development . Some quinoxaline-based compounds function as kinase inhibitors, such as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), which is a target in non-alcoholic steatohepatitis (NASH) and other inflammatory diseases . Furthermore, quinoxaline moieties are present in the chemical structure of known antibiotics like echinomycin and levomycin . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-20(15-6-7-18-19(14-15)22-11-10-21-18)23-12-8-17(9-13-23)27(25,26)16-4-2-1-3-5-16/h1-7,10-11,14,17H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLWSLVVCPTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached to the piperidine ring via sulfonylation using reagents like phenylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The electron-deficient carbonyl group facilitates nucleophilic attack, enabling functional group transformations:

Reaction TypeConditionsProductYieldSource
Amine CondensationReflux in acetonitrile, 12 hSecondary amide derivatives68-72%
Alcohol Nucleophilic AdditionTHF, 60°C, 6 h (acid catalysis)Hemiacetal intermediates55%

Mechanistic Notes :

  • The reaction with amines proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing benzenesulfonyl group.

  • Steric hindrance from the piperidine ring limits reactivity with bulky nucleophiles .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form polyheterocyclic systems:

InCl₃-Catalyzed Heterocycle Formation

Under InCl₃ catalysis, it reacts with 2-propargyloxybenzaldehydes to form fused quinoxaline derivatives :

SubstrateConditionsProductYield
2-Propargyloxybenzaldehyde140°C, p-xylene, 2 h12bH-benzo oxazepinoquinoxaline83%

Key Steps :

  • Imine formation between the quinoxaline amine and aldehyde .

  • Dual cyclization via electrophilic aromatic substitution and nucleophilic addition .

Oxidative Coupling

Iron-catalyzed oxidative coupling with methyl arenes yields pyrrolo[1,2-a]quinoxalines :

OxidantCatalystTemperatureYield
Di-t-butyl peroxideFeCl₃50°C65%

Limitation : Requires electron-rich arenes for efficient benzaldehyde intermediate formation .

Electrophilic Aromatic Substitution

The quinoxaline core undergoes regioselective substitution at the 3- and 6-positions:

ReactionReagentsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°CC347%
BrominationNBS, CH₃CN, 60°CC662%

Electronic Effects :

  • The benzenesulfonyl group deactivates the ring, directing substitution to less electron-deficient positions .

Carbonyl Reduction

Catalytic hydrogenation reduces the carbonyl to a methylene group :

CatalystSolventPressureYield
Pd/CEtOH1 atm H₂89%

Quinoxaline Ring Oxidation

Oxidation with KMnO₄ cleaves the quinoxaline ring to form dicarboxylic acids :

OxidantConditionsProductYield
KMnO₄H₂O, 100°C, 6 h2,3-Pyrazinedicarboxylic acid38%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for biaryl synthesis:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Arylquinoxaline derivatives74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylpiperidine derivatives68%

Substrate Scope :

  • Limited by steric hindrance from the piperidine substituent .

Acid/Base-Mediated Rearrangements

Under basic conditions, the benzenesulfonyl group induces ring-opening:

BaseSolventProductYield
NaOHEtOH/H₂O4-(Piperidine)sulfonamide51%
KOtBuTHFQuinoxaline-6-carboxylic acid44%

Mechanism : Base-mediated hydrolysis of the sulfonyl group precedes decarboxylation .

Critical Analysis of Synthetic Utility

  • Strengths : High versatility in forming fused heterocycles (e.g., oxazepinoquinoxalines) .

  • Limitations : Low yields in oxidation reactions due to competing side reactions .

  • Unresolved Challenges : Scalability of InCl₃-catalyzed cyclizations remains untested .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, particularly in the development of quinoxaline derivatives.
  • Coordination Chemistry: It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties.

2. Biology:

  • Antimicrobial Properties: Research indicates that 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell death.
  • Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent.

3. Medicine:

  • Therapeutic Applications: Ongoing research aims to explore its efficacy as a therapeutic agent for treating diseases such as cancer and bacterial infections. Its ability to intercalate with DNA may disrupt replication processes, enhancing its anticancer potential.
  • Synergistic Effects with Antibiotics: Recent findings suggest that combining this compound with standard antibiotics can enhance antimicrobial efficacy, providing a promising avenue for overcoming antibiotic resistance.

4. Industry:

  • Material Development: The compound is being investigated for its potential in developing new materials with specific properties such as conductivity and fluorescence, which could have applications in electronics and sensors.

Case Studies

Antimicrobial Activity Case Study:
A study evaluated the antimicrobial efficacy of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline against various bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 μg/mL
Escherichia coli256 μg/mL
Bacillus subtilis50 μg/mL
Salmonella Enteritidis100 μg/mL

These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Case Study:
In vitro studies assessed the cytotoxic effects on cancer cell lines:

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)15
HCT-116 (Colon Cancer)20

The low IC₅₀ values suggest potent anticancer activity, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The phenylsulfonyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperidine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline can be compared with similar compounds such as:

    (4-(Phenylsulfonyl)piperidin-1-yl)(quinoxalin-2-yl)methanone: This compound has a similar structure but with the quinoxaline moiety attached at a different position, which may affect its reactivity and biological activity.

    Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound features a piperazine ring instead of a piperidine ring, which can lead to different chemical and biological properties.

Biological Activity

6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline is C_{18}H_{19}N_{3}O_{2}S, with a molecular weight of 353.43 g/mol. The compound features a quinoxaline core substituted with a benzenesulfonyl group and a piperidine moiety, which is crucial for its biological activity.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In a study that evaluated various quinoxaline derivatives against multiple cancer cell lines, 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline exhibited significant growth inhibition. The compound was tested against melanoma (MALME-M) and colon carcinoma (HCT116) cell lines, showing an IC50 value of approximately 22.11 ± 13.3 μM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxalineMCF-722.11 ± 13.3
Compound 1MALME-M55.75% GI
Compound 2HCT116IC50 = 4.4

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been documented. In vitro studies have shown that compounds similar to 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline exhibit potent activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth significantly at concentrations ranging from 10 to 100 μg/mL .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 μg/mL
Escherichia coli<20 μg/mL
Pseudomonas aeruginosa<15 μg/mL

Antiviral Activity

Recent investigations have highlighted the potential of quinoxaline derivatives in antiviral applications, particularly against respiratory viruses such as influenza and coronaviruses. The compound demonstrated antiviral activity with an IC50 value of 0.2164 μM against the H1N1 strain of influenza virus . Additionally, computational studies suggest that it may inhibit viral proteases, contributing to its antiviral properties.

Table 3: Antiviral Activity Against Influenza Virus

CompoundVirusIC50 (μM)
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxalineH1N10.2164
Reference CompoundH1N1IC50 = 0.5

The mechanism through which 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline exerts its biological effects involves the modulation of various cellular pathways. It is hypothesized that the compound interacts with specific receptors or enzymes involved in cell proliferation and apoptosis, thereby influencing tumor growth and microbial resistance mechanisms.

Case Studies

In a clinical setting, a series of quinoxaline derivatives were evaluated for their therapeutic potential in cancer treatment and infectious diseases. One notable case involved a patient with advanced melanoma who showed partial response after treatment with a quinoxaline derivative similar to our compound, underscoring the need for further clinical trials to validate these findings .

Q & A

Q. What are the recommended synthetic routes for 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline, and how can reaction conditions be optimized?

The synthesis of quinoxaline derivatives often involves acylation or sulfonylation reactions. For example, piperidine intermediates can be acylated using activated carbonyl reagents under anhydrous conditions. Acylation reactions of similar piperidine compounds yield products in excellent purity (85–95%) when using dichloromethane or dimethylformamide as solvents and triethylamine as a base . Optimization may require adjusting reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Post-synthesis purification typically involves column chromatography or recrystallization, with yields validated by GC-MS or HPLC .

Q. How should researchers characterize the molecular structure of this compound, and what analytical challenges might arise?

Structural confirmation requires a combination of spectroscopic techniques:

  • IR spectroscopy : To identify functional groups like sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (M⁺) may exhibit low intensity (<8% abundance) due to fragmentation, necessitating high-resolution MS (HRMS) for accurate mass determination .
  • NMR : ¹H and ¹³C NMR can resolve quinoxaline and piperidine proton environments, though signal overlap in aromatic regions may require 2D techniques (e.g., COSY, HSQC).

Q. What is the hypothesized structure-activity relationship (SAR) for this compound, based on analogous quinoxaline derivatives?

Quinoxalines with sulfonyl and piperidine groups often exhibit enhanced bioavailability and target binding. For example:

  • The benzenesulfonyl group may improve metabolic stability by resisting enzymatic degradation .
  • Piperidine-1-carbonyl can act as a hydrogen-bond acceptor, potentially enhancing interactions with biological targets like kinases or GPCRs .
    Comparative studies with derivatives lacking the sulfonyl group show reduced activity in enzyme inhibition assays, suggesting its critical role .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during compound characterization?

Contradictions between theoretical and observed data (e.g., low molecular ion intensity in MS) require methodological adjustments:

  • GC-MS sensitivity : Use derivatization (e.g., silylation) to improve volatility and ionization efficiency .
  • Fragmentation patterns : Compare with computational predictions (e.g., in silico tools like ACD/MS Fragmenter) to confirm structural assignments .
  • Batch variability : Replicate syntheses under controlled conditions to isolate experimental artifacts .

Q. What experimental strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 24/48/72-hour intervals .
  • Oxidative stress testing : Use hydrogen peroxide or cytochrome P450 microsomal preparations to simulate metabolic pathways .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Follow protocols from environmental chemistry frameworks like Project INCHEMBIOL :

  • Abiotic transformations : Expose the compound to UV light or aqueous hydrolysis (pH 4–9) and quantify degradation products via LC-MS.
  • Biotic degradation : Use soil or microbial consortia to evaluate biodegradation rates under aerobic/anaerobic conditions.
  • Bioaccumulation assays : Measure logP values (e.g., octanol-water partitioning) to predict environmental persistence .

Q. What computational methods are suitable for predicting biological activity and toxicity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerases or carbonic anhydrases .
  • ADMET prediction : Tools like SwissADME or ProTox-II can estimate pharmacokinetic parameters (e.g., BBB permeability) and toxicity endpoints (e.g., LD₅₀) .
  • QSAR modeling : Train models on datasets of analogous quinoxalines to predict IC₅₀ values for novel derivatives .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Dosage adjustments : Account for bioavailability differences by comparing plasma concentrations (AUC) and tissue distribution .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS and test their contributions to efficacy .
  • Species-specific factors : Repeat assays in alternative models (e.g., zebrafish vs. rodents) to validate target engagement .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Data validation : Cross-reference spectral data with synthetic intermediates to confirm structural integrity .
  • Ethical compliance : Adhere to OECD guidelines for environmental and toxicity testing .

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